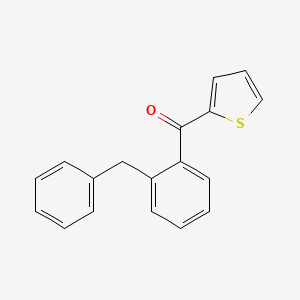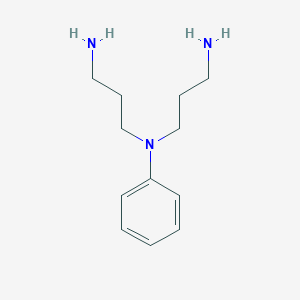
N~1~-(3-Aminopropyl)-N~1~-phenylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis-(3-amino-propyl)-aniline is a chemical compound with the molecular formula C12H21N3. It is a derivative of aniline, where two 3-amino-propyl groups are attached to the nitrogen atom of the aniline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis-(3-amino-propyl)-aniline typically involves the reaction of aniline with 3-chloropropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of N,N-bis-(3-amino-propyl)-aniline can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N,N-bis-(3-amino-propyl)-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures around 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include anhydrous solvents and temperatures around 0-25°C.
Substitution: Halogenated compounds (e.g., alkyl halides); reaction conditions include the presence of a base and temperatures around 50-70°C.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: New substituted derivatives with various functional groups.
Scientific Research Applications
N,N-bis-(3-amino-propyl)-aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-bis-(3-amino-propyl)-aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis-(2-amino-ethyl)-aniline
- N,N-bis-(4-amino-butyl)-aniline
- N,N-bis-(3-amino-propyl)-piperazine
Uniqueness
N,N-bis-(3-amino-propyl)-aniline is unique due to its specific structural configuration, which allows for versatile chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
1555-72-2 |
|---|---|
Molecular Formula |
C12H21N3 |
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N'-(3-aminopropyl)-N'-phenylpropane-1,3-diamine |
InChI |
InChI=1S/C12H21N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,13-14H2 |
InChI Key |
FCYLESXZIMNFSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCCN)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)
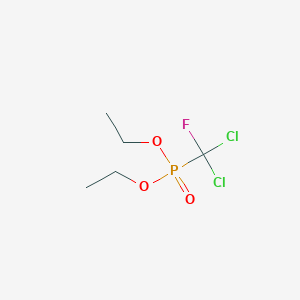
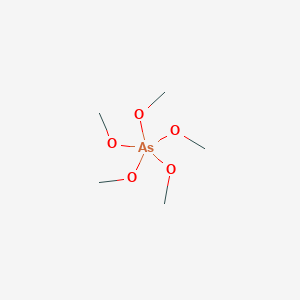
![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

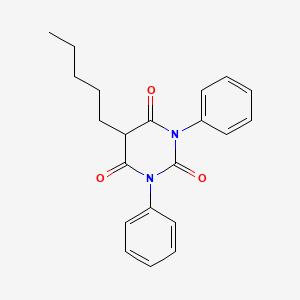
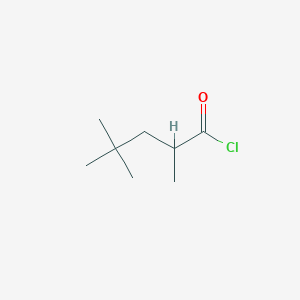
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
